molecular formula C17H20ClN5O3 B2748110 N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1021039-39-3

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2748110
CAS No.: 1021039-39-3
M. Wt: 377.83
InChI Key: OVLMBMNUOQENCE-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a dimethoxypyrimidinyl group, and a piperazine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide typically involves multiple steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic aromatic substitution, where a chlorinated aromatic compound reacts with the piperazine derivative.

    Attachment of the Dimethoxypyrimidinyl Group: This step involves the reaction of the piperazine derivative with a dimethoxypyrimidine compound, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Formation of the Carboxamide: The final step is the formation of the carboxamide group, typically achieved through the reaction of the amine with an activated carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological or psychiatric disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and its potential as a tool for modulating biological processes.

    Industrial Applications: It may be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and thereby modulating various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide: can be compared with other piperazine derivatives, such as:

Uniqueness

The unique combination of the chlorophenyl, dimethoxypyrimidinyl, and piperazine carboxamide groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2,6-dimethoxypyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN5O3/c1-25-15-11-14(20-16(21-15)26-2)22-6-8-23(9-7-22)17(24)19-13-5-3-4-12(18)10-13/h3-5,10-11H,6-9H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLMBMNUOQENCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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